Antiflammin-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

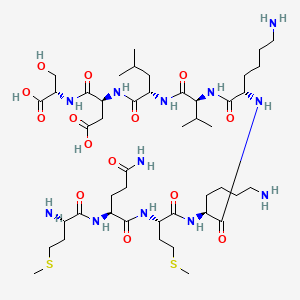

2D Structure

Properties

Molecular Formula |

C45H82N12O14S2 |

|---|---|

Molecular Weight |

1079.3 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71)/t26-,27-,28-,29-,30-,31-,32-,33-,36-/m0/s1 |

InChI Key |

XVZUZGWPOCVGGZ-NETRMLAPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Foundational & Exploratory

Antiflammin-1 (MQMKKVLDS): A Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiflammin-1 is a synthetic nonapeptide with the amino acid sequence Methionine-Glutamine-Methionine-Lysine-Lysine-Valine-Leucine-Aspartic Acid-Serine (MQMKKVLDS). Derived from the region of highest similarity between the glucocorticoid-inducible proteins lipocortin-1 and uteroglobin, this compound has demonstrated significant anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental protocols related to this compound, positioning it as a molecule of interest for further research and therapeutic development.

Structure and Properties

This compound is a linear peptide composed of nine amino acids. Its sequence, MQMKKVLDS, confers specific physicochemical properties that are critical to its biological activity. The presence of both hydrophobic (Methionine, Valine, Leucine) and positively charged (Lysine) amino acids is a common feature of many anti-inflammatory peptides.[3]

Amino Acid Sequence: Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism primarily centered on the modulation of leukocyte activity and the inhibition of pro-inflammatory mediators.

Inhibition of Platelet-Activating Factor (PAF) Synthesis

A key mechanism of this compound is its ability to inhibit the synthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator of inflammation.[4][5] Antiflammins have been shown to block the activation of the acetyltransferase required for PAF synthesis. However, it is important to note that this compound is reported to be less inhibitory than Antiflammin-2 for macrophages and can be inactivated by secretory products from neutrophils, such as oxidizing agents.

Attenuation of Leukocyte Adhesion

This compound plays a crucial role in regulating the expression of adhesion molecules on the surface of human leukocytes. It has been shown to attenuate the changes in L-selectin and CD11/CD18 expression on neutrophils, monocytes, and lymphocytes that are induced by inflammatory stimuli like platelet-activating factor or interleukin-8. This action inhibits the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory cascade.

Quantitative Data

The biological activity of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data.

| Parameter | Cell Type | Stimulus | IC50 Value | Reference |

| Attenuation of L-selectin and CD11/CD18 expression | Human leukocytes (PMNs, monocytes, lymphocytes) | Platelet-activating factor or Interleukin-8 | 4-20 µmol/l |

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its influence on key signaling pathways involved in inflammation, primarily the MAPK and NF-κB pathways. By attenuating the activation of these pathways, this compound can reduce the expression of pro-inflammatory genes.

Caption: Proposed signaling pathway of this compound's anti-inflammatory action.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and functional characterization of this compound.

Synthesis of this compound (MQMKKVLDS)

Method: Solid-Phase Peptide Synthesis (SPPS)

Workflow:

Caption: Workflow for the solid-phase synthesis of this compound.

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first C-terminal protected amino acid (Fmoc-Ser(tBu)-OH) to the resin using a coupling agent (e.g., HBTU) and a base (e.g., DIEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine in DMF.

-

Subsequent Amino Acid Couplings: Sequentially couple the remaining protected amino acids (Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Met-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH) following the deprotection and coupling cycle.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

-

Precipitation and Collection: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether.

-

Drying: Dry the crude peptide under vacuum.

Purification of this compound

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Neutrophil Adhesion Assay

Method: Static adhesion assay using a monolayer of endothelial cells.

Protocol:

-

Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 96-well plate.

-

Activation of Endothelial Cells: Activate the HUVEC monolayer with an inflammatory stimulus (e.g., TNF-α or LPS) for 4-6 hours.

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

-

Neutrophil Labeling: Label the isolated neutrophils with a fluorescent dye (e.g., Calcein-AM).

-

Treatment with this compound: Pre-incubate the labeled neutrophils with varying concentrations of this compound for 30 minutes.

-

Co-culture: Add the treated neutrophils to the activated HUVEC monolayer and incubate for 30-60 minutes to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent neutrophils.

-

Quantification: Quantify the number of adherent neutrophils by measuring the fluorescence intensity using a fluorescence plate reader.

Phospholipase A2 (PLA2) Inhibition Assay

Method: Colorimetric or fluorometric assay using a synthetic substrate.

Protocol:

-

Reagent Preparation: Prepare the PLA2 enzyme solution, a synthetic PLA2 substrate (e.g., a fluorescently labeled phospholipid), and the assay buffer.

-

Inhibitor Incubation: Pre-incubate the PLA2 enzyme with varying concentrations of this compound for a specified period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PLA2 substrate.

-

Signal Detection: Measure the increase in fluorescence or absorbance over time, which is proportional to the PLA2 activity.

-

Data Analysis: Calculate the percentage of inhibition of PLA2 activity by this compound at each concentration and determine the IC50 value.

Conclusion

This compound (MQMKKVLDS) is a promising synthetic peptide with well-documented anti-inflammatory properties. Its ability to inhibit PAF synthesis and attenuate leukocyte adhesion highlights its therapeutic potential in various inflammatory conditions. The detailed protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the mechanisms of action and explore the clinical applications of this intriguing molecule. Further studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. lcms.cz [lcms.cz]

- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 4. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of the synthesis of platelet-activating factor by anti-inflammatory peptides (antiflammins) without methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Antiflammin-1: A Bioactive Peptide Derived from Uteroglobin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiflammin-1 is a synthetic nonapeptide with the amino acid sequence Methionine-Glutamine-Methionine-Lysine-Lysine-Valine-Leucine-Aspartic acid-Serine (MQMKKVLDS). Its discovery in 1988 stemmed from the observation of shared sequence homology between two distinct proteins known for their anti-inflammatory properties: uteroglobin (also known as Clara cell 10-kDa protein or CC10) and lipocortin-1 (also known as annexin A1).[1] This technical guide provides a comprehensive overview of the origin of this compound, its mechanism of action, quantitative data on its anti-inflammatory efficacy, and detailed experimental protocols for its synthesis and bioactivity assessment. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially utilize this intriguing anti-inflammatory peptide.

Origin and Discovery

Uteroglobin, a small, hormonally regulated secretory protein, exhibits a range of pharmacological effects, including potent anti-inflammatory and anti-chemotactic properties.[1] The quest to identify the specific domains responsible for these activities led to a comparative analysis of its amino acid sequence with other proteins possessing similar functions. A region of high sequence similarity was identified between uteroglobin and the lipocortin/annexin family of anti-inflammatory proteins.[1] This conserved region was hypothesized to be the active site responsible for the observed anti-inflammatory effects.

Based on this hypothesis, a series of oligopeptides were designed and synthesized to mimic this homologous region. This compound (MQMKKVLDS) is the peptide derived from the sequence of rabbit uteroglobin.[2] Subsequent studies confirmed that nanomolar concentrations of these synthetic peptides, including this compound, could replicate many of the pharmacological activities of the parent uteroglobin protein, such as in vivo anti-inflammatory effects and inhibition of platelet aggregation.[1]

Mechanism of Action

The anti-inflammatory effects of this compound are multifaceted, primarily revolving around the modulation of key inflammatory pathways. The principal mechanisms of action include the inhibition of phospholipase A2 (PLA2) activity and the suppression of neutrophil migration and activation.

Inhibition of Phospholipase A2 (PLA2)

Phospholipase A2 is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. The initial hypothesis for the anti-inflammatory action of antiflammins was their ability to inhibit PLA2.

However, the direct inhibitory effect of this compound on PLA2 is a subject of some debate in the scientific literature. While some studies suggest that antiflammins can directly interact with and inhibit porcine pancreatic PLA2, potentially by interfering with the enzyme's dimerization process, other research indicates no direct inhibitory activity on purified human synovial fluid PLA2, even at high concentrations. These latter studies propose that the in vivo anti-inflammatory effects may not be due to direct enzyme inhibition but rather an interference with the activation of PLA2.

dot

Caption: Arachidonic Acid Cascade and the Role of this compound.

Inhibition of Neutrophil Chemotaxis and Adhesion

A more consistently observed mechanism of action for this compound is its ability to inhibit the migration and activation of neutrophils, which are key cellular players in the acute inflammatory response. This compound has been shown to inhibit neutrophil aggregation and chemotaxis induced by chemoattractants like complement component C5a.

Furthermore, this compound can modulate the expression of adhesion molecules on the surface of leukocytes. Studies have demonstrated that while this compound does not affect the expression of adhesion molecules on resting neutrophils, it can attenuate the changes in L-selectin and CD11/CD18 expression induced by inflammatory mediators like platelet-activating factor (PAF) and interleukin-8. This action prevents the adhesion of neutrophils to the endothelial cells lining blood vessels, a critical step in their migration to the site of inflammation.

dot

Caption: this compound Inhibition of Neutrophil Chemotaxis.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory potency of this compound and its analogues has been quantified in various in vitro and in vivo models. The following tables summarize some of the key quantitative data available in the literature.

Table 1: In Vitro Anti-Inflammatory Activity of Antiflammins

| Assay | Target | Test Substance | IC50 Value | Reference |

| Leukocyte Adhesion | L-selectin and CD11/CD18 expression on neutrophils | This compound & -2 | 4-20 µmol/L | |

| PLA2 Inhibition | Porcine Pancreatic PLA2 | This compound | Not explicitly stated, but inhibitory effect observed | |

| PLA2 Inhibition | Human Synovial Fluid PLA2 | Antiflammins | No inhibition observed up to 50 µM |

Table 2: In Vivo Anti-Inflammatory Activity of Antiflammins

| Animal Model | Inflammatory Agent | Test Substance | Dosage | Effect | Reference |

| Rat Paw Edema | Carrageenan | Antiflammins | Not specified | Potent anti-inflammatory activity | |

| Rat Arthus Reaction | Immune Complex | Antiflammin-2 | Not specified | Suppression of vascular permeability and leukocyte infiltration | |

| Rat Intradermal Inflammation | rTNF and C5a | Antiflammin-2 | Not specified | Suppression of vascular permeability and leukocyte infiltration |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key in vitro and in vivo assays used to evaluate its anti-inflammatory activity.

Solid-Phase Peptide Synthesis (SPPS) of this compound (MQMKKVLDS)

dot

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Materials:

-

Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

First Amino Acid Coupling:

-

Activate Fmoc-Ser(tBu)-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Asp, Leu, Val, Lys, Lys, Met, Gln, Met), using the appropriate Fmoc-protected amino acid.

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to collect the peptide pellet, wash with cold ether, and air dry.

-

Purify the peptide by RP-HPLC.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry and analytical HPLC.

Phospholipase A2 (PLA2) Inhibition Assay

Materials:

-

Secretory PLA2 (sPLA2) from a suitable source (e.g., bee venom, porcine pancreas)

-

Phospholipid substrate (e.g., 1,2-bis(heptanoylthio)-glycero-3-phosphocholine)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and bovine serum albumin)

-

This compound peptide solution

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the this compound solution to the wells. Include a control well with no inhibitor.

-

Add the sPLA2 enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the phospholipid substrate and DTNB solution to all wells.

-

Immediately measure the absorbance at 405-414 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the PLA2 activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Materials:

-

Human neutrophils isolated from fresh blood

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)

-

Chemoattractant (e.g., C5a, fMLP, IL-8)

-

This compound peptide solution

-

Culture medium (e.g., RPMI 1640)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.

-

Resuspend the isolated neutrophils in culture medium.

-

Pre-incubate a portion of the neutrophil suspension with various concentrations of this compound for 30-60 minutes at 37°C. Include a control group with no peptide.

-

Place the chemoattractant solution in the lower compartment of the Boyden chamber.

-

Place the microporous membrane over the lower compartment.

-

Add the neutrophil suspension (control and this compound treated) to the upper compartment of the chamber.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours to allow for cell migration.

-

After incubation, remove the membrane, fix it, and stain it to visualize the migrated cells.

-

Count the number of neutrophils that have migrated to the lower side of the membrane in several microscopic fields.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control.

Conclusion

This compound, a peptide derived from a region of homology between uteroglobin and lipocortin-1, represents a significant discovery in the field of anti-inflammatory research. Its ability to modulate key inflammatory pathways, particularly by inhibiting neutrophil migration and potentially interfering with phospholipase A2 activation, underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the synthesis and evaluation of this compound and its analogues. Further research into the precise molecular interactions and signaling pathways modulated by this peptide will be crucial for the development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

The Discovery and Bioactive Properties of Antiflammins: A Technical Guide

An in-depth exploration of the discovery, mechanism of action, and experimental history of Antiflammins, a promising class of bioactive peptides with potent anti-inflammatory properties.

Introduction

Antiflammins are a group of synthetic oligopeptides that have garnered significant interest in the field of pharmacology and drug development due to their potent anti-inflammatory effects. First described in 1988, these peptides were rationally designed based on the sequence homology between two proteins known for their anti-inflammatory properties: uteroglobin (also known as Clara cell 10-kDa protein or CC10) and lipocortin-1 (also known as annexin A1)[1]. This guide provides a comprehensive technical overview of the discovery, history, and bioactive properties of Antiflammins, with a focus on their mechanism of action, supported by quantitative data and detailed experimental methodologies.

Discovery and Initial Characterization

The genesis of Antiflammins lies in the observation of a conserved region of high sequence similarity between rabbit uteroglobin and human lipocortin-1. This led to the hypothesis that short synthetic peptides corresponding to this region might mimic the anti-inflammatory effects of the parent proteins. The two most extensively studied Antiflammins are:

-

Antiflammin-1 (AF-1): A nonapeptide with the amino acid sequence Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser (MQMKKVLDS) .

-

Antiflammin-2 (AF-2): A nonapeptide with the amino acid sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu (HDMNKVLDL) .

Initial studies demonstrated that these peptides could indeed replicate many of the pharmacological activities of their parent proteins, exhibiting potent anti-inflammatory activity in various in vivo and in vitro models[1].

Mechanism of Action: A Complex Picture

The primary proposed mechanism of action for Antiflammins has been the inhibition of phospholipase A2 (PLA2). PLA2 is a critical enzyme in the inflammatory cascade, responsible for the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting PLA2, Antiflammins were thought to effectively dampen the inflammatory response at a key upstream point.

However, the direct inhibition of PLA2 by Antiflammins has been a subject of debate, with some studies showing potent inhibition while others report no significant effect on purified PLA2 enzymes[2]. This has led to the exploration of alternative and complementary mechanisms of action.

Inhibition of Platelet-Activating Factor (PAF) Synthesis

A significant body of evidence points to the ability of Antiflammins to inhibit the synthesis of platelet-activating factor (PAF), another potent inflammatory mediator. Antiflammin-2, in particular, has been shown to inhibit the synthesis of PAF in various cell types, including macrophages, neutrophils, and endothelial cells, when stimulated by agents like tumor necrosis factor (TNF) or during phagocytosis[1][3]. This inhibition is thought to occur through the blockade of the acetyl-CoA:lyso-PAF acetyltransferase enzyme, which is responsible for the final step in PAF synthesis.

Modulation of Leukocyte Function

Antiflammins have been demonstrated to modulate several key functions of leukocytes, the primary cells involved in the inflammatory response. These peptides can inhibit the aggregation and chemotaxis (directed migration) of neutrophils, which are crucial early events in the inflammatory process. This effect is believed to be mediated, at least in part, by their interference with signaling pathways initiated by chemoattractants.

Interaction with Formyl Peptide Receptors (FPRs)

More recent research has suggested that Antiflammins may exert their effects through interaction with formyl peptide receptors (FPRs), a class of G protein-coupled receptors expressed on phagocytic leukocytes. FPRs are known to play a crucial role in sensing bacterial products and initiating an inflammatory response. By potentially acting as ligands for these receptors, Antiflammins may modulate the downstream signaling pathways that govern leukocyte activation and migration.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the bioactive properties of Antiflammins from various studies.

Table 1: In Vitro Inhibition of Platelet-Activating Factor (PAF) Synthesis by Antiflammin-2

| Cell Type | Stimulus | AF-2 Concentration | % Inhibition of PAF Synthesis | Reference |

| Rat Peritoneal Macrophages | rTNF (20 ng/ml) | 100 nM | ~80% | |

| Human Neutrophils | rTNF (10 ng/ml) | 100 nM | ~80% | |

| Human Neutrophils | Phagocytosis (BYS-C3b) | 100 nM | ~60% | |

| Human Endothelial Cells | Thrombin | 100 nM | Data not specified |

Table 2: In Vivo Anti-inflammatory Activity of Antiflammins in the Carrageenan-Induced Rat Paw Edema Model

| Antiflammin | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |

| AF-1 | 300 µmol/kg | Intraperitoneal | 4 hours | ~52.8% | |

| AF-1 | 1 mg/kg | Subcutaneous | Not specified | Not specified | Not specified |

| AF-2 | Not specified | Not specified | Not specified | Potent activity reported |

Note: The available literature often reports potent activity without specifying the exact percentage of inhibition, highlighting a need for more standardized quantitative studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivity of Antiflammins.

Phospholipase A2 (PLA2) Inhibition Assay

This assay measures the ability of Antiflammins to inhibit the enzymatic activity of PLA2.

Materials:

-

Purified PLA2 (e.g., from bee venom or porcine pancreas)

-

Phospholipid substrate (e.g., phosphatidylcholine) labeled with a fluorescent or radioactive probe

-

Assay buffer (e.g., Tris-HCl buffer containing CaCl2)

-

Antiflammin peptides (AF-1, AF-2)

-

Microplate reader (for fluorescent or colorimetric assays) or scintillation counter (for radioactive assays)

Procedure:

-

Prepare a solution of the phospholipid substrate in the assay buffer.

-

Prepare serial dilutions of the Antiflammin peptides in the assay buffer.

-

In a microplate, add the PLA2 enzyme solution to each well.

-

Add the Antiflammin dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the phospholipid substrate to all wells.

-

Monitor the hydrolysis of the substrate over time by measuring the change in fluorescence, absorbance, or radioactivity.

-

Calculate the percentage of PLA2 inhibition for each Antiflammin concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Antiflammin peptides (dissolved in a suitable vehicle)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Acclimatize the rats to the experimental conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the Antiflammin peptides or the positive control drug via the desired route (e.g., intraperitoneal, subcutaneous, or oral) at a specific time before the carrageenan injection.

-

Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of edema inhibition for each treatment group compared to the vehicle-treated control group.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This in vitro assay assesses the ability of Antiflammins to inhibit the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Isolated human or rat neutrophils

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)

-

Chemoattractant (e.g., N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8))

-

Antiflammin peptides

-

Incubator (37°C, 5% CO2)

-

Microscope

-

Staining solution (e.g., Diff-Quik)

Procedure:

-

Isolate neutrophils from fresh blood using density gradient centrifugation.

-

Place the chemoattractant solution in the lower compartment of the Boyden chamber.

-

Place the microporous membrane over the lower compartment.

-

Pre-incubate the isolated neutrophils with various concentrations of Antiflammin peptides.

-

Add the neutrophil suspension to the upper compartment of the Boyden chamber.

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a specific duration (e.g., 60-90 minutes) to allow for cell migration.

-

After incubation, remove the membrane, fix it, and stain it to visualize the migrated cells.

-

Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

-

Calculate the percentage of inhibition of chemotaxis for each Antiflammin concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows related to Antiflammins.

Proposed Mechanism of Action of Antiflammins

Caption: Proposed mechanisms of action for Antiflammins.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Experimental Workflow for Boyden Chamber Chemotaxis Assay

Caption: Workflow for the in vitro neutrophil chemotaxis Boyden chamber assay.

Conclusion and Future Directions

Antiflammins represent a fascinating class of bioactive peptides with significant potential as anti-inflammatory agents. Their discovery, based on the principle of mimicking conserved functional domains of larger proteins, is a testament to the power of rational drug design. While the precise mechanism of action is still under investigation and appears to be multifaceted, their ability to modulate key inflammatory pathways, including PAF synthesis and leukocyte function, is well-documented.

Future research should focus on several key areas. Firstly, more comprehensive and standardized quantitative studies are needed to establish a clearer dose-response relationship for different Antiflammins in various inflammatory models. Secondly, a deeper understanding of their interaction with receptors such as the FPRs and the downstream signaling cascades they modulate will be crucial for optimizing their therapeutic potential. Finally, studies on the stability, delivery, and potential side effects of Antiflammins will be necessary to translate their promising preclinical findings into clinical applications for the treatment of a wide range of inflammatory diseases.

References

- 1. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiflammins. Anti-inflammatory activity and effect on human phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Antiflammin-1: A Peptide with Dual Anti-Inflammatory and Anti-Fibrotic Functions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antiflammin-1 (AF-1), a synthetic nonapeptide derived from uteroglobin, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and anti-fibrotic properties. This technical guide provides a comprehensive overview of the biological functions of AF-1, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapies for inflammatory and fibrotic diseases.

Introduction to this compound

This compound is a nine-amino-acid peptide with the sequence Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser. It corresponds to a region of high homology between the anti-inflammatory proteins uteroglobin (also known as Clara cell 10-kDa protein or CC10) and lipocortin-1 (also known as Annexin A1).[1][2] Initially, its anti-inflammatory effects were hypothesized to be mediated through the inhibition of phospholipase A2 (PLA2), a key enzyme in the production of inflammatory mediators.[3][4] However, subsequent research has revealed a more complex mechanism of action involving specific cell surface receptors and the modulation of key signaling pathways.

Biological Functions in Inflammation

This compound exhibits a range of anti-inflammatory effects by modulating the activity of various immune cells and signaling pathways.

Inhibition of Inflammatory Cell Infiltration and Pro-inflammatory Cytokine Production

AF-1 has been shown to significantly reduce the infiltration of inflammatory cells, particularly neutrophils, into sites of inflammation.[5] This effect is accompanied by a marked decrease in the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

Modulation of Leukocyte Adhesion

The recruitment of leukocytes to inflamed tissues is a critical step in the inflammatory cascade. AF-1 has been demonstrated to interfere with this process by attenuating the expression of adhesion molecules on the surface of leukocytes. Specifically, it has been shown to inhibit the upregulation of L-selectin and CD11/CD18 on neutrophils, thereby reducing their adhesion to endothelial cells.

Biological Functions in Fibrosis

Beyond its anti-inflammatory properties, this compound has demonstrated significant anti-fibrotic activity, making it a potential therapeutic for a variety of fibrotic diseases.

Inhibition of Fibroblast Proliferation

A hallmark of fibrosis is the excessive proliferation of fibroblasts and their differentiation into myofibroblasts. AF-1 has been shown to inhibit the proliferation of fibroblasts, such as NIH3T3 cells, in a concentration-dependent manner. This anti-proliferative effect is mediated, at least in part, by its ability to regulate the expression of cell cycle proteins.

Reduction of Collagen Deposition

The excessive deposition of extracellular matrix components, particularly collagen, is a key feature of fibrotic tissue. In preclinical models of pulmonary fibrosis, administration of AF-1 has been shown to markedly attenuate collagen deposition and preserve lung architecture.

Mechanism of Action

The biological effects of this compound are mediated through its interaction with specific cell surface receptors and the subsequent modulation of intracellular signaling pathways.

Receptor Interactions

-

Uteroglobin Receptor: AF-1 has been shown to bind to the uteroglobin (UG) receptor, also known as the UG-binding protein. This interaction is crucial for its anti-fibrotic effects, as blocking the UG receptor abrogates the inhibitory effect of AF-1 on fibroblast proliferation.

-

Formyl Peptide Receptors (FPRs): AF-1 is also known to interact with Formyl Peptide Receptors, a family of G protein-coupled receptors (GPCRs) involved in inflammation. The activation of FPRs can trigger a cascade of intracellular signaling events that modulate inflammatory responses.

Downstream Signaling Pathways

Binding of AF-1 to its receptors initiates downstream signaling cascades that ultimately lead to its anti-inflammatory and anti-fibrotic effects. A key pathway implicated in AF-1's mechanism is the Mitogen-Activated Protein Kinase (MAPK) pathway. Specifically, the interaction of AF-1 with the uteroglobin-binding protein has been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in NIH 3T3 fibroblasts. The activation of the MAPK/ERK pathway is a critical event that can influence cell proliferation and other cellular responses.

The engagement of FPRs by AF-1 likely leads to the activation of G-protein-mediated signaling, which can influence multiple downstream effectors, including pathways that regulate the expression of inflammatory genes.

Figure 1: Simplified signaling pathway of this compound.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

| In Vivo Model | Parameter Measured | Treatment | Result | Reference |

| Bleomycin-induced pulmonary fibrosis in mice | Neutrophil count in BALF | AF-1 (2 mg/kg/day) | Significant reduction | |

| TNF-α levels in lung homogenates | AF-1 (2 mg/kg/day) | Significant reduction | ||

| IL-1β levels in lung homogenates | AF-1 (2 mg/kg/day) | Significant reduction | ||

| Hydroxyproline content (collagen) | AF-1 (2 mg/kg/day) | Significant decrease |

| In Vitro Assay | Cell Type | Parameter Measured | Treatment | Result | Reference |

| TGF-β1-induced proliferation | NIH3T3 fibroblasts | BrdU incorporation | AF-1 (10 μM) | Significant inhibition | |

| Cell cycle progression | AF-1 (10 μM) | Arrest in G0/G1 phase | |||

| Leukocyte adhesion | Human neutrophils | L-selectin and CD11/CD18 expression | AF-1 | Attenuated upregulation |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to characterize the biological functions of this compound.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This in vivo model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.

Figure 2: Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

-

Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.

-

Treatment: this compound or a vehicle control is administered, typically via intraperitoneal injection, according to the desired treatment regimen (preventive or therapeutic).

-

Assessment of Inflammation (Day 7):

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to quantify the number of infiltrating inflammatory cells, particularly neutrophils, using a hemocytometer or flow cytometry.

-

Cytokine Measurement: Lung homogenates are prepared, and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Assessment of Fibrosis (Day 28):

-

Histological Examination: Lung tissues are fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of lung architecture destruction.

-

Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

-

Fibroblast Proliferation Assay (BrdU Incorporation)

This in vitro assay is used to assess the effect of this compound on the proliferation of fibroblasts.

Figure 3: Experimental workflow for the BrdU fibroblast proliferation assay.

-

Cell Culture: NIH3T3 fibroblasts are cultured in appropriate media.

-

Stimulation: Cell proliferation is induced by treating the cells with Transforming Growth Factor-beta 1 (TGF-β1).

-

Treatment: Cells are co-treated with various concentrations of this compound.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium. Proliferating cells incorporate BrdU into their newly synthesized DNA.

-

Detection and Quantification: After an incubation period, the cells are fixed, and the incorporated BrdU is detected using a specific monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase). A colorimetric substrate is then added, and the resulting color change, which is proportional to the amount of incorporated BrdU, is measured using a microplate reader.

Conclusion

This compound is a peptide with well-documented anti-inflammatory and anti-fibrotic activities. Its ability to modulate key inflammatory and fibrotic pathways through interactions with the uteroglobin receptor and formyl peptide receptors makes it an attractive candidate for the development of novel therapeutics. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of AF-1 and related compounds for the treatment of a wide range of inflammatory and fibrotic diseases. Further elucidation of its downstream signaling pathways will be crucial for optimizing its therapeutic potential.

References

- 1. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory signaling through G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of this compound with uteroglobin-binding protein induces phosphorylation of ERK1/2 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Homologous Relationship and Anti-Inflammatory Mechanisms of Antiflammin-1 and Lipocortin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the relationship between Antiflammin-1 and its parent protein, lipocortin-1 (also known as Annexin A1). This compound is a synthetic nonapeptide originally designed based on a region of high sequence homology between lipocortin-1 and uteroglobin, both potent anti-inflammatory proteins. This document explores their structural similarities, comparative anti-inflammatory activities, and underlying molecular mechanisms. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved, aiming to provide a comprehensive resource for researchers in inflammation and drug development.

Introduction

Lipocortin-1 (Annexin A1) is a 37 kDa protein that belongs to the annexin superfamily of calcium-dependent phospholipid-binding proteins.[1] It is a key mediator of the anti-inflammatory actions of glucocorticoids.[2] The anti-inflammatory effects of lipocortin-1 are primarily attributed to its ability to inhibit phospholipase A2 (PLA2), a critical enzyme in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[3]

Antiflammins are synthetic peptides derived from a region of high amino acid sequence similarity between lipocortin-1 and another anti-inflammatory protein, uteroglobin.[3][4] This guide focuses on this compound, a nonapeptide, and its relationship to lipocortin-1, examining its potential as a therapeutic agent that mimics the anti-inflammatory properties of its parent protein.

Homology and Structural Relationship

This compound is a nonapeptide with the amino acid sequence Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser (MQMKKVLDS) . It was designed based on a region of high similarity between rabbit uteroglobin and human lipocortin-1. Antiflammin-2, another member of this peptide family, has the sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu (HDMNKVLDL) and corresponds to amino acids 246-254 of human lipocortin-1.

To illustrate the homology, a sequence alignment of the relevant sections of human lipocortin-1 and rabbit uteroglobin is presented below.

Table 1: Amino Acid Sequence Alignment

| Protein | Sequence |

| This compound | M Q M K K V L D S |

| Human Lipocortin-1 (Annexin A1) | AMVSEFLKQAWFIENEEQEYVQTVKSSKGGPGSAVSPYPTFNPSSDVAALHKAIMVKGVDEATIIDILTKRNNAQRQQIKAAYLQETGKPLDETLKKALTGHLEEVVLALLKTPAQFDADELRAAMKGLGTDEDTLIEILASRTNKEIRDINRVYREELKRDLAKDITSDTSGDFRNALLSLAKGDRSEDFGVNEDLADSDARALYEAGERRKGTDVNVFNTILTTRSYPQLRRVFQKYTKYSKHDMNKVLDLELKGDIEKCLTAIVKCATSTPAFFAEKLYYAMKGAGTRHKALIRIMVSRSEIDMNDIKAFYQKMYGISLCQAILDETKGDYEKILVALCGGN |

| Rabbit Uteroglobin | GICPRESQNTVLDSPLMQMKKVLDSLFQTPLELQALLDMETSSYLVAV |

Note: The homologous region for this compound within rabbit uteroglobin is highlighted in bold.

Quantitative Data Summary

The anti-inflammatory potency of this compound and lipocortin-1 has been evaluated in various in vitro and in vivo models. While direct head-to-head comparisons with identical metrics are limited, the available data provide insights into their relative activities.

Table 2: Quantitative Anti-Inflammatory Activity

| Compound | Assay | Target/Effect | Reported Value |

| This compound & 2 | Leukocyte Adhesion | Attenuation of L-selectin and CD11/CD18 expression | IC₅₀: 4-20 µM |

| Dexamethasone | Leukocyte Adhesion | Attenuation of L-selectin and CD18 expression | IC₅₀: 31 nM and 13 nM, respectively |

| Lipocortin-1 N-terminal peptide (Ac2-26) | Mouse Air-Pouch Model | Inhibition of cytokine-induced leukocyte migration | ID₅₀: ~40 µ g/mouse |

| Lipocortin-1 | Neutrophil Accumulation (in vivo) | Dose-dependent inhibition | Strong inhibition observed |

It is important to note that while Antiflammins show activity in the micromolar range for inhibiting leukocyte adhesion molecule expression, glucocorticoids like dexamethasone are potent in the nanomolar range.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory actions of lipocortin-1 and, by extension, this compound, are multifaceted, involving both the inhibition of pro-inflammatory mediator production and the modulation of leukocyte activity.

Inhibition of the Arachidonic Acid Cascade

Lipocortin-1 is a well-established inhibitor of phospholipase A2 (PLA2). The prevailing model suggests an indirect mechanism of inhibition where lipocortin-1, in a calcium-dependent manner, binds to and sequesters the phospholipid substrates, thereby preventing their access by PLA2. This "substrate depletion model" effectively halts the liberation of arachidonic acid and the subsequent production of prostaglandins and leukotrienes.

There is conflicting evidence regarding the direct PLA2 inhibitory activity of Antiflammins. Some studies report potent in vivo anti-inflammatory effects without direct in vitro PLA2 inhibition, while others suggest an effect on PLA2 activation.

Caption: Inhibition of the Arachidonic Acid Cascade by Lipocortin-1.

Modulation of Leukocyte Adhesion and Migration

A significant component of the anti-inflammatory effect of lipocortin-1 and Antiflammins involves the regulation of leukocyte trafficking to sites of inflammation. Lipocortin-1 can be externalized by leukocytes and interacts with formyl peptide receptors (FPRs), particularly FPR2/ALX, on the surface of these cells. This interaction triggers a signaling cascade that ultimately downregulates leukocyte adhesion and transmigration.

The binding of lipocortin-1 to FPR2/ALX can lead to the attenuation of L-selectin shedding and the upregulation of CD11b/CD18 (Mac-1) expression, key events in the leukocyte adhesion cascade. Antiflammins have been shown to mimic these effects.

References

- 1. uniprot.org [uniprot.org]

- 2. Lipocortin-1: cellular mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel anti-inflammatory peptides from the region of highest similarity between uteroglobin and lipocortin I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiflammins. Bioactive peptides derived from uteroglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Antiflammin-1 in the Suppression of Neutrophil Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiflammin-1 is a nonapeptide with the sequence MQMKKVLDS, derived from the N-terminal region of Annexin A1 (also known as lipocortin-1). As a potent anti-inflammatory agent, this compound plays a crucial role in modulating the innate immune response, primarily by suppressing the migration of neutrophils to sites of inflammation. This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental evidence underlying the inhibitory effects of this compound on neutrophil migration.

Core Mechanism of Action: Inhibition of Neutrophil Adhesion

The primary mechanism by which this compound suppresses neutrophil migration is by preventing their adhesion to the vascular endothelium, a critical step in the inflammatory cascade. This is achieved through the regulation of key adhesion molecules on the surface of neutrophils.

Regulation of Adhesion Molecules

This compound has been shown to attenuate the activation-induced changes in the expression of L-selectin and the β2-integrin subunit CD11b/CD18 on the surface of neutrophils.[1] L-selectin is crucial for the initial tethering and rolling of neutrophils on the endothelial surface, while CD11b/CD18 mediates their firm adhesion. By modulating the expression of these molecules, this compound effectively reduces the ability of neutrophils to adhere to the blood vessel wall and subsequently migrate into surrounding tissues.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on the expression of neutrophil adhesion molecules have been quantified in several studies. The following table summarizes the key quantitative data.

| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |

| IC50 for L-selectin shedding inhibition | Human leukocytes | Platelet-activating factor or Interleukin-8 | 4-20 µmol/L | Attenuation of L-selectin down-regulation | [1] |

| IC50 for CD11/CD18 up-regulation inhibition | Human leukocytes | Platelet-activating factor or Interleukin-8 | 4-20 µmol/L | Attenuation of CD11/CD18 up-regulation | [1] |

| Neutrophil Adhesion | Human Neutrophils and HCAEC | LPS | Preincubation with Antiflammins | Markedly decreased adhesion | [1] |

Signaling Pathways Involved in this compound's Action

This compound exerts its effects by interacting with specific cell surface receptors and modulating downstream signaling cascades.

Formyl Peptide Receptor (FPR) Interaction

This compound, as a peptide derived from Annexin A1, is known to interact with the Formyl Peptide Receptor (FPR) family, particularly the FPR2/ALX receptor.[2] These G-protein coupled receptors are expressed on the surface of neutrophils and play a critical role in sensing chemoattractants and modulating inflammatory responses.

Downstream Signaling

Upon binding to FPR2/ALX, this compound is thought to initiate a signaling cascade that ultimately leads to the observed changes in adhesion molecule expression and a reduction in migratory capacity. While the precise downstream pathways are still under investigation, evidence suggests the involvement of the Extracellular signal-regulated kinase (ERK) pathway, which is a key regulator of cell motility.

The Phospholipase A2 Controversy

Early studies suggested that the anti-inflammatory effects of antiflammins were due to the inhibition of phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators. However, subsequent research has cast doubt on this as the primary mechanism of action. Some studies have shown that antiflammins do not directly inhibit purified PLA2. It is now more widely accepted that the primary anti-migratory effects of this compound are mediated through the receptor-based signaling pathway described above, rather than direct enzyme inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of this compound in suppressing neutrophil migration.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay is used to quantify the directed migration of neutrophils towards a chemoattractant.

Materials:

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)

-

Chemoattractant (e.g., fMLP, IL-8, C5a)

-

This compound

-

Isolated human neutrophils

-

Incubator (37°C, 5% CO2)

-

Microscope

-

Staining reagents (e.g., Diff-Quik)

Procedure:

-

Place the chemoattractant solution in the lower chamber of the Boyden apparatus.

-

Place a microporous membrane over the lower chamber.

-

Pre-incubate isolated neutrophils with various concentrations of this compound or a vehicle control.

-

Add the neutrophil suspension to the upper chamber.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for a sufficient time to allow for migration (e.g., 60-90 minutes).

-

After incubation, remove the membrane.

-

Fix and stain the membrane to visualize the migrated cells.

-

Count the number of neutrophils that have migrated to the underside of the membrane using a microscope.

-

Compare the number of migrated cells in the this compound treated groups to the control group to determine the inhibitory effect.

Neutrophil-Endothelial Cell Adhesion Assay

This assay measures the ability of neutrophils to adhere to a monolayer of endothelial cells.

Materials:

-

Cultured human umbilical vein endothelial cells (HUVEC)

-

Multi-well plates

-

Inflammatory stimulus (e.g., LPS, TNF-α)

-

This compound

-

Isolated human neutrophils

-

Fluorescent label for neutrophils (e.g., Calcein-AM)

-

Incubator (37°C, 5% CO2)

-

Fluorescence plate reader or microscope

Procedure:

-

Culture HUVECs to confluence in multi-well plates.

-

Activate the HUVEC monolayer with an inflammatory stimulus (e.g., LPS) for a few hours to induce the expression of adhesion molecules.

-

Label isolated neutrophils with a fluorescent dye.

-

Pre-incubate the fluorescently labeled neutrophils with various concentrations of this compound or a vehicle control.

-

Add the neutrophil suspension to the activated HUVEC monolayer.

-

Incubate for a short period (e.g., 30 minutes) to allow for adhesion.

-

Gently wash the wells to remove non-adherent neutrophils.

-

Quantify the number of adherent neutrophils by measuring the fluorescence intensity using a plate reader or by counting under a fluorescence microscope.

-

Compare the fluorescence or cell counts in the this compound treated groups to the control group to determine the inhibition of adhesion.

Conclusion

This compound is a potent inhibitor of neutrophil migration, acting primarily by down-regulating the expression of key adhesion molecules, L-selectin and CD11b/CD18, on the neutrophil surface. This action is mediated through the interaction with the FPR2/ALX receptor and subsequent modulation of intracellular signaling pathways. The ability of this compound to prevent neutrophil adhesion to the endothelium provides a promising therapeutic avenue for the treatment of a wide range of inflammatory diseases characterized by excessive neutrophil infiltration. Further research into the precise downstream signaling events will continue to enhance our understanding of this important anti-inflammatory peptide and aid in the development of novel therapeutics.

References

- 1. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Annexin A1 and the Resolution of Inflammation: Modulation of Neutrophil Recruitment, Apoptosis, and Clearance - PMC [pmc.ncbi.nlm.nih.gov]

Antiflammin-1: A Novel Peptide with Antifibrotic Properties in Lung Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifibrotic effects of Antiflammin-1 (AF-1), a synthetic nonapeptide derived from uteroglobin, in preclinical models of lung injury. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental data, protocols, and an understanding of the underlying signaling pathways, thereby facilitating further investigation into AF-1's therapeutic potential for pulmonary fibrosis.

Executive Summary

Pulmonary fibrosis is a debilitating and progressive lung disease with limited effective therapies.[1] Research into novel therapeutic agents is crucial. This compound (AF-1), a synthetic nonapeptide, has demonstrated significant anti-inflammatory and antifibrotic activities in a bleomycin-induced lung injury mouse model.[1][2] In vivo studies show that AF-1 administration reduces inflammatory cell infiltration, pro-inflammatory cytokine levels, and collagen deposition, ultimately preserving lung architecture.[1][2] In vitro experiments reveal that AF-1 inhibits the proliferation of fibroblasts, a key cell type in the pathogenesis of fibrosis, through its interaction with the uteroglobin (UG) receptor. These findings highlight AF-1 as a promising candidate for the development of new treatments for fibrotic lung diseases.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in a bleomycin-induced mouse model of pulmonary fibrosis.

Table 1: Effect of this compound on Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF) and Lung Tissue on Day 7 Post-Bleomycin Induction

| Parameter | Control Group | Bleomycin Group | Bleomycin + AF-1 (2 mg/kg) Group |

| BALF Neutrophil Count (x10⁴ cells/mL) | 0.5 ± 0.1 | 15.2 ± 2.5 | 6.8 ± 1.5 |

| Lung Wet/Dry (W/D) Ratio | 4.2 ± 0.3 | 6.5 ± 0.6 | 5.1 ± 0.4 |

| Lung TNF-α Level (pg/mg protein) | 15 ± 3 | 85 ± 12 | 40 ± 8 |

| Lung IL-1β Level (pg/mg protein) | 20 ± 5 | 110 ± 18 | 55 ± 10 |

*p < 0.05 compared to the Bleomycin Group.

Table 2: Effect of this compound on Fibrotic Markers in Lung Tissue on Day 28 Post-Bleomycin Induction

| Parameter | Control Group | Bleomycin Group | Bleomycin + AF-1 (2 mg/kg) Group (Preventive) | Bleomycin + AF-1 (10 mg/kg) Group (Therapeutic) |

| Hydroxyproline (HYP) Content (μg/mg lung tissue) | 25 ± 4 | 78 ± 9 | 45 ± 7 | 52 ± 8 |

| Histological Fibrosis Score (Ashcroft Score) | 0.5 ± 0.2 | 6.8 ± 1.1 | 3.2 ± 0.6 | 4.1 ± 0.7 |

*p < 0.05 compared to the Bleomycin Group.

Table 3: In Vitro Effect of this compound on TGF-β1-Induced Fibroblast Proliferation

| Condition | Control | TGF-β1 (5 ng/mL) | TGF-β1 + AF-1 (10 μM) | TGF-β1 + AF-1 + Anti-UG Receptor Antibody |

| BrdU Incorporation (OD) | 0.2 ± 0.05 | 1.1 ± 0.15 | 0.5 ± 0.08 | 1.0 ± 0.12** |

| % of Cells in S Phase | 10 ± 2% | 35 ± 5% | 18 ± 3% | 32 ± 4%** |

**p < 0.05 compared to the TGF-β1 Group. *p < 0.05 compared to the TGF-β1 + AF-1 Group.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the primary study by Liu et al., 2013.

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

-

Animals: Male C57BL/6 mice, 6-8 weeks old, are used.

-

Induction: Mice are anesthetized, and a single intratracheal injection of bleomycin sulfate (5 mg/kg body weight) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis. Control animals receive an equal volume of sterile saline.

-

AF-1 Administration (Preventive Regimen): this compound (2 mg/kg) or vehicle (saline) is administered intraperitoneally once daily from day 1 to day 10 post-bleomycin instillation.

-

AF-1 Administration (Therapeutic Regimen): this compound (10 mg/kg) or vehicle is administered intraperitoneally once daily from day 11 to day 27 post-bleomycin instillation.

-

Endpoint Analysis: Animals are euthanized on day 7 to assess inflammation or on day 28 to assess fibrosis.

Assessment of Lung Inflammation

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The collected BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts.

-

Lung Wet-to-Dry (W/D) Ratio: The right lung is excised, weighed immediately (wet weight), and then dried in an oven at 60°C for 72 hours to obtain the dry weight. The W/D ratio is calculated as an indicator of pulmonary edema.

-

Cytokine Analysis: Lung tissue homogenates are prepared, and levels of TNF-α and IL-1β are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Assessment of Lung Fibrosis

-

Histology: The left lung is fixed, paraffin-embedded, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition. The severity of fibrosis is semi-quantitatively scored using the Ashcroft scoring system.

-

Hydroxyproline (HYP) Assay: The total collagen content in the lung tissue is determined by measuring the hydroxyproline content. Lung tissue is hydrolyzed, and the HYP concentration is measured colorimetrically.

In Vitro Fibroblast Proliferation Assays

-

Cell Culture: NIH3T3 murine lung fibroblasts are cultured in standard conditions.

-

Proliferation Induction: Cells are stimulated with transforming growth factor-beta 1 (TGF-β1) (5 ng/mL) to induce proliferation.

-

AF-1 Treatment: this compound (10 μM) is added to the culture medium in the presence of TGF-β1.

-

BrdU Incorporation Assay: Proliferation is quantified by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA using a commercial ELISA kit.

-

Cell Cycle Analysis: Cells are stained with propidium iodide, and the cell cycle distribution is analyzed by flow cytometry to determine the percentage of cells in the S phase.

-

Receptor Blockade: To confirm the role of the UG receptor, cells are pre-treated with an anti-UG receptor antibody before the addition of AF-1 and TGF-β1.

Signaling Pathways and Mechanisms of Action

The antifibrotic effect of this compound appears to be mediated through its interaction with the uteroglobin receptor, leading to the inhibition of pro-fibrotic signaling.

This compound Inhibition of TGF-β1-Induced Fibroblast Proliferation

TGF-β1 is a potent pro-fibrotic cytokine that drives the proliferation of fibroblasts and their differentiation into myofibroblasts, the primary producers of extracellular matrix proteins like collagen. This compound counteracts this effect by binding to the uteroglobin (UG) receptor on fibroblasts. This interaction inhibits the proliferative signals induced by TGF-β1, thereby reducing the number of collagen-producing cells. The exact downstream signaling cascade following UG receptor activation by AF-1 that leads to this antiproliferative effect is an area for further investigation but is known to involve the MAPK signaling pathway.

Caption: this compound counteracts TGF-β1-induced fibroblast proliferation via the UG receptor.

Experimental Workflow for In Vivo Studies

The logical flow of the in vivo experiments is critical to understanding the evaluation of this compound's efficacy. The process begins with the induction of lung injury, followed by treatment and subsequent analysis at specific time points to capture both the early inflammatory and later fibrotic phases of the disease.

Caption: Workflow for evaluating this compound in a bleomycin-induced lung fibrosis model.

Conclusion and Future Directions

The evidence presented strongly supports the antifibrotic properties of this compound in preclinical models of lung injury. Its dual action of inhibiting both inflammation and fibroblast proliferation marks it as a compelling therapeutic candidate. Future research should focus on elucidating the detailed downstream molecular mechanisms of the UG receptor signaling pathway activated by AF-1. Furthermore, evaluation of AF-1 in other, non-bleomycin-based models of pulmonary fibrosis would strengthen its translational potential. Ultimately, these studies could pave the way for clinical trials to assess the safety and efficacy of this compound in patients with idiopathic pulmonary fibrosis and other related interstitial lung diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiflammin-1 (AF-1), a synthetic nonapeptide derived from a highly conserved region of uteroglobin and lipocortin-1, has demonstrated significant anti-inflammatory and anti-fibrotic properties in a variety of preclinical models. Despite its therapeutic potential, a comprehensive understanding of its primary molecular targets and mechanisms of action within inflammatory cells has remained somewhat fragmented. This technical guide consolidates the current knowledge on the molecular interactions and signaling pathways modulated by this compound. While early hypotheses centered on the direct inhibition of phospholipase A2 (PLA2), substantial evidence now points towards a more nuanced mechanism involving the modulation of leukocyte adhesion molecule expression and interaction with specific cell surface receptors, leading to the attenuation of key inflammatory signaling cascades. This document provides an in-depth overview of these targets, quantitative data on the peptide's activity, detailed experimental protocols for key validation assays, and visual representations of the implicated signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The recruitment and activation of inflammatory cells, such as neutrophils, are critical events in the inflammatory cascade. This compound (AF-1), with the amino acid sequence Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser, has emerged as a promising anti-inflammatory peptide[1]. Its design was based on a region of high homology between the anti-inflammatory proteins lipocortin-1 (also known as Annexin A1) and uteroglobin[1][2]. This guide elucidates the primary molecular targets of AF-1 in inflammatory cells, moving beyond the initial, and now contested, hypothesis of direct phospholipase A2 inhibition[3]. The current understanding suggests that AF-1 primarily exerts its effects by modulating leukocyte surface adhesion molecules and interacting with G protein-coupled receptors, thereby suppressing leukocyte trafficking and activation.

Primary Molecular Targets

The anti-inflammatory effects of this compound are not attributed to a single molecular target but rather to a combination of interactions that collectively dampen the inflammatory response.

Modulation of Leukocyte Adhesion Molecules

A primary and well-documented effect of this compound is its ability to regulate the expression of adhesion molecules on the surface of leukocytes, including neutrophils, monocytes, and lymphocytes. This modulation is critical in reducing the capacity of these cells to adhere to the vascular endothelium and migrate into tissues.

-

L-selectin (CD62L): this compound attenuates the activation-induced downregulation of L-selectin on leukocytes. L-selectin is crucial for the initial tethering and rolling of leukocytes on the endothelium.

-

β2-integrins (CD11/CD18): AF-1 also attenuates the upregulation of CD11/CD18 integrins (e.g., Mac-1 or CR3) on activated neutrophils. These integrins are essential for the firm adhesion of neutrophils to the endothelium.

The modulation of these adhesion molecules is a key mechanism by which this compound inhibits leukocyte trafficking to sites of inflammation.

Formyl Peptide Receptors (FPRs)

While direct binding studies for this compound are limited, compelling evidence from the related peptide Antiflammin-2 (AF-2) suggests that the Formyl Peptide Receptor (FPR) family, particularly FPR2 (also known as FPRL1 or ALX), is a likely target. FPRs are G protein-coupled receptors that play a pivotal role in mediating chemotaxis in phagocytic leukocytes. AF-2 has been shown to be an agonist for FPR2, and given the structural and functional similarities between AF-1 and AF-2, it is highly probable that AF-1 also interacts with this receptor family to modulate leukocyte migration and activation.

Uteroglobin (UG) Receptor

In the context of fibrosis, this compound has been shown to exert its anti-proliferative effects on fibroblasts through the uteroglobin (UG) receptor. By binding to this receptor, AF-1 inhibits the pro-fibrotic signaling induced by transforming growth factor-beta 1 (TGF-β1).

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound and related peptides.

| Parameter | Target/Effect | Cell Type | Value | Reference(s) |

| IC50 | Attenuation of L-selectin and CD11/CD18 expression | Human leukocytes (neutrophils, monocytes, lymphocytes) | 4-20 µmol/L | |

| EC50 | Competition binding to FPRL1 (FPR2) | FPRL1-transfected HEK cells | ~10 µM (for Antiflammin-2) | |

| Inhibition | TGF-β1-induced fibroblast proliferation | Murine lung fibroblasts (NIH3T3) | Significant inhibition | |

| Inhibition | Neutrophil adhesion to activated HCAEC | Human neutrophils, HCAEC | Marked decrease |

Signaling Pathways

This compound's interaction with its molecular targets triggers downstream signaling cascades that ultimately suppress pro-inflammatory gene expression and cellular responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Uteroglobin, the parent molecule of this compound, is known to inhibit NF-κB activation by sequestering pro-inflammatory lipid mediators. It is proposed that this compound, likely through its interaction with receptors such as FPRs, leads to the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of the p65/p50 NF-κB subunits. This, in turn, suppresses the transcription of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2).

Modulation of MAP Kinase Pathways

Mitogen-activated protein kinase (MAPK) pathways, including the p38 and ERK pathways, are crucial for neutrophil chemotaxis, degranulation, and cytokine production. While direct evidence for this compound is still emerging, it is plausible that its binding to FPRs modulates these pathways. Inhibition of p38 and ERK phosphorylation would lead to a reduction in neutrophil migratory and effector functions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets and cellular effects of this compound.

Flow Cytometry for Leukocyte Adhesion Molecule Expression

This protocol details the measurement of L-selectin and CD11b/CD18 on human neutrophils.

Materials:

-

Whole blood collected in sodium heparin tubes.

-

Platelet-activating factor (PAF) or other leukocyte activator.

-

This compound.

-

Phycoerythrin (PE)-conjugated anti-L-selectin (CD62L) antibody.

-

Fluorescein isothiocyanate (FITC)-conjugated anti-CD11b antibody.

-

Isotype control antibodies.

-

FACS lysing solution.

-

Phosphate-buffered saline (PBS) with 1% bovine serum albumin (PBA).

-

Flow cytometer.

Procedure:

-

Cell Treatment:

-

Incubate whole blood samples with various concentrations of this compound or vehicle control for a predetermined time (e.g., 30 minutes) at 37°C.

-

Add PAF (final concentration, e.g., 1 µM) to stimulate leukocyte activation and incubate for a further 5-10 minutes at 37°C.

-

-

Antibody Staining:

-

To 100 µL of treated whole blood, add PE-conjugated anti-L-selectin and FITC-conjugated anti-CD11b antibodies at concentrations recommended by the manufacturer.

-

In parallel, stain separate aliquots with corresponding isotype control antibodies.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Erythrocyte Lysis:

-

Add 2 mL of FACS lysing solution to each tube and incubate for 10 minutes at room temperature.

-

-

Washing and Fixation:

-

Centrifuge the samples at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet with 2 mL of PBA.

-

Resuspend the cells in 0.5 mL of PBA for immediate analysis or in a suitable fixation buffer for later analysis.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, gating on the neutrophil population based on forward and side scatter characteristics.

-

Analyze the mean fluorescence intensity (MFI) for L-selectin and CD11b expression.

-

Neutrophil Adhesion Assay under Flow Conditions

This protocol describes a method to assess the effect of this compound on neutrophil adhesion to an endothelial cell monolayer under physiological shear stress.

Materials:

-

Human umbilical vein endothelial cells (HUVECs).

-

Culture medium for HUVECs.

-

Human neutrophils, isolated from fresh blood.

-

Flow chamber system.

-

Syringe pump.

-

Inverted microscope with a camera.

-

TNF-α or other endothelial cell activator.

-

This compound.

Procedure:

-

Endothelial Cell Monolayer Preparation:

-

Culture HUVECs on coverslips until a confluent monolayer is formed.

-